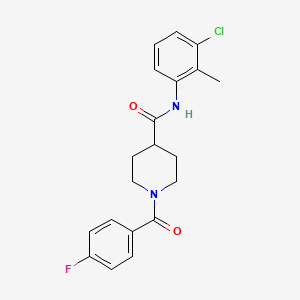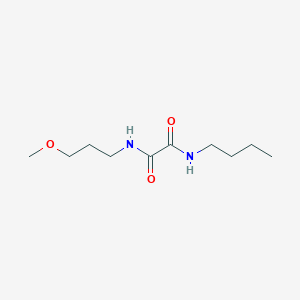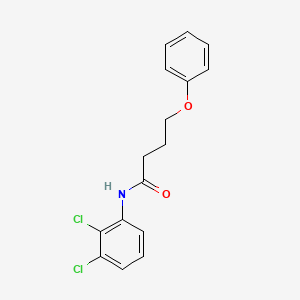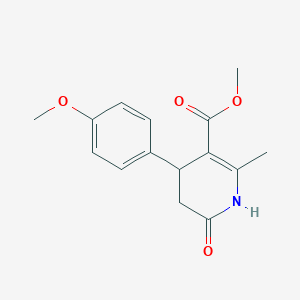![molecular formula C23H30N2O2 B5236653 N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5236653.png)
N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]diacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]diacetamide, commonly known as DIBAL-H, is a reducing agent that is widely used in organic chemistry. It is a versatile reagent that can reduce a wide range of functional groups, making it an essential tool in synthetic organic chemistry. The purpose of
作用机制
DIBAL-H reduces functional groups by transferring a hydride ion (H-) to the carbonyl group of the substrate. This results in the formation of an aldehyde or alcohol, depending on the reaction conditions. The reduction of esters and amides with DIBAL-H typically results in the formation of the corresponding aldehydes, while the reduction of ketones and nitriles typically results in the formation of the corresponding alcohols.
Biochemical and Physiological Effects
DIBAL-H is not typically used in biochemical or physiological research, as it is a synthetic reagent that is not found in nature. However, DIBAL-H has been shown to have toxic effects on cells, and therefore, it should be handled with care in the laboratory.
实验室实验的优点和局限性
DIBAL-H has several advantages as a reducing agent. It is a powerful and versatile reagent that can reduce a wide range of functional groups. It is also easy to handle and store, making it a convenient reagent for synthetic organic chemistry. However, DIBAL-H has several limitations. It is a highly reactive reagent that can be difficult to control, and therefore, it requires careful handling. In addition, DIBAL-H is not selective, and therefore, it can reduce multiple functional groups in a substrate, leading to unwanted side reactions.
未来方向
There are several future directions for the research and development of DIBAL-H. One direction is the development of new synthetic methods for DIBAL-H, which could improve its purity and effectiveness as a reducing agent. Another direction is the development of new applications for DIBAL-H, such as in the synthesis of new materials or in catalytic reactions. Finally, the development of new chiral reagents based on DIBAL-H could lead to the synthesis of new chiral compounds, which are important in the pharmaceutical industry.
Conclusion
In conclusion, DIBAL-H is a powerful and versatile reducing agent that is widely used in synthetic organic chemistry. Its ability to reduce a wide range of functional groups makes it an essential tool in the synthesis of complex molecules. While DIBAL-H has several advantages, it also has limitations that must be carefully considered in laboratory experiments. Looking forward, there are several future directions for the research and development of DIBAL-H, which could lead to new applications and improved synthetic methods.
合成方法
DIBAL-H is synthesized by the reaction of diisobutylaluminum hydride (DIBAL) with acetyl chloride. The reaction is carried out under anhydrous conditions and in an inert atmosphere. The product is then purified by distillation or column chromatography. The purity of DIBAL-H is critical for its effectiveness as a reducing agent, and therefore, it is typically stored under an inert atmosphere in a dry and cool place.
科学研究应用
DIBAL-H is widely used in organic synthesis as a reducing agent. It is particularly useful in the reduction of esters, amides, nitriles, and ketones. DIBAL-H is also used in the synthesis of complex molecules, such as natural products, pharmaceuticals, and agrochemicals. In addition, DIBAL-H is used in the preparation of chiral compounds, which are important in the pharmaceutical industry.
属性
IUPAC Name |
N-[4-[2-(4-acetamido-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-13-9-19(10-14(2)21(13)24-17(5)26)23(7,8)20-11-15(3)22(16(4)12-20)25-18(6)27/h9-12H,1-8H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGWKHYNFDMLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C)C)C(C)(C)C2=CC(=C(C(=C2)C)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5236578.png)
![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5236584.png)
![2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide](/img/structure/B5236591.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5236605.png)

![N-[2-(2-biphenylyloxy)ethyl]-2-iodobenzamide](/img/structure/B5236613.png)

![4-{2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5236634.png)


![N-(2,3-dimethylphenyl)-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5236647.png)

![N-(3-methylphenyl)-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5236660.png)
